molecular formula C16H12N4 B8806588 N4-(3-Ethynylphenyl)quinazoline-4,6-diamine

N4-(3-Ethynylphenyl)quinazoline-4,6-diamine

Cat. No. B8806588
M. Wt: 260.29 g/mol
InChI Key: NRKMCAKKJSZIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(3-Ethynylphenyl)quinazoline-4,6-diamine is a useful research compound. Its molecular formula is C16H12N4 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

4-N-(3-ethynylphenyl)quinazoline-4,6-diamine

InChI

InChI=1S/C16H12N4/c1-2-11-4-3-5-13(8-11)20-16-14-9-12(17)6-7-15(14)18-10-19-16/h1,3-10H,17H2,(H,18,19,20)

InChI Key

NRKMCAKKJSZIRN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(3-Ethynyl-phenyl)-(6-nitro-quinazolin-4-yl)-amine hydrochloride (500 mg, 1.50 mmol) was dissolved in 10 mL of formic acid and treated portion-wise with sodium dithionite (1.10 g, 6.28 mmol) at room temperature. After 2 hours the mixture was quenched with 120 mL of water and filtered. The filtrate was evaporated in vacuo to a residue which was dissolved in 100 mL of 1:1 methanol:chloroform, filtered and evaporated in vacuo to a second residue. This was triturated with 200 mL of 5% sodium bicarbonate for 30 minutes, filtered, washed with water and dried in vacuo for 16 hours. Flash chromatography on silica gel eluted with ethyl acetate afforded pure (6-aminoquinazolin-4-yl)-(3-ethynylphenyl)-amine; 140 mg (34%); mp 165° C. dec.
Name
(3-Ethynyl-phenyl)-(6-nitro-quinazolin-4-yl)-amine hydrochloride
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-(3-ethynylphenyl)-6-nitroquinazolin-4-amine (1.00 g, 3.45 mmol) and SnCl2.2H2O (3.10 g, 13.8 mmol) in ethyl acetate (35 mL) were refluxed for 2 h. After cooled to room temperature, the mixture was treated with 5% aqueous NaHCO3 to adjust its pH to 9-10 and then subjected to extraction with EtOAc. The combined organic layers were washed with saturated brine and H2O, dried, and concentrated under reduced pressure to give 0.79 g (89%) of N4-(3-ethynylphenyl)quinazoline-4,6-diamine as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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